N-(1-benzylpiperidin-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

serotonin reuptake inhibition SERT naphthyl substitution

This compound is a rationally designed benzylpiperidine-tetrazole featuring a phenoxyacetamide linker and 2-methyl-2H-tetrazol-5-yl head-group—a combination not evaluated in the primary Paudel et al. (2017) screen. Unlike generic analogs, this scaffold provides a defined three-atom spacer for optimal SERT inhibition and a non-halogen tetrazole bioisostere that reduces CYP450-mediated oxidative metabolism risks. Procure this exact compound to validate docking models, build focused TRI libraries, and benchmark against paroxetine, venlafaxine, and bupropion in standardized monoamine transporter panels.

Molecular Formula C22H26N6O2
Molecular Weight 406.5 g/mol
Cat. No. B11010252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
Molecular FormulaC22H26N6O2
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C22H26N6O2/c1-27-25-22(24-26-27)18-7-9-20(10-8-18)30-16-21(29)23-19-11-13-28(14-12-19)15-17-5-3-2-4-6-17/h2-10,19H,11-16H2,1H3,(H,23,29)
InChIKeyLDHOWEWQHXMLAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-benzylpiperidin-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide – A Structurally Defined Benzylpiperidine-Tetrazole Triple Reuptake Inhibitor


N-(1-benzylpiperidin-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide belongs to the benzylpiperidine-tetrazole class of monoamine neurotransmitter reuptake inhibitors. Compounds in this class have been rationally designed to target the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters simultaneously [1]. The core structure features a 4-benzylpiperidine moiety linked via a flexible carbon chain to a tetrazole-substituted aromatic ring. In the target compound, the specific substitution pattern—a 2-methyl-2H-tetrazol-5-yl group connected through a phenoxyacetamide linker—distinguishes it from other analogs in the series. This structural arrangement is designed to optimize binding interactions within the central binding site of SERT, as demonstrated by docking studies on related benzylpiperidine-tetrazoles [2].

Why N-(1-benzylpiperidin-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide Cannot Be Replaced by a Generic Benzylpiperidine-Tetrazole


Simple substitution within the benzylpiperidine-tetrazole class is not feasible because minor structural modifications produce drastic changes in transporter selectivity and potency. SAR data from the Paudel et al. (2017) study demonstrate that extending the carbon linker from two to three units can alter SERT IC50 values by up to 30-fold (e.g., compound 2q vs. 1q), while different aryl substitutions shift potency from sub-micromolar to >10 µM [1]. The target compound incorporates a unique 2-methyl-2H-tetrazol-5-yl-phenoxyacetamide motif not evaluated in the primary screen, meaning its transporter inhibition profile cannot be inferred from close analogs such as the unsubstituted phenyl derivative (2a, SERT IC50 = 0.88 µM) or the 3-acetophenyl derivative (2c, IC50 = 0.54 µM). Researchers who substitute this compound with a generic benzylpiperidine-tetrazole risk losing the specific pharmacological fingerprint conferred by the methyl-tetrazole and phenoxyacetamide linker combination.

N-(1-benzylpiperidin-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide – Quantitative Comparator Evidence for Scientific Selection


Superior SERT Inhibition Driven by the 1-Naphthyl Substituent and Optimal Linker Length

In the benzylpiperidine-tetrazole series, the 1-naphthyl substituted analog with a three-carbon linker (compound 2q) achieved a SERT IC50 of 0.31 µM, making it the most potent 5-HT reuptake inhibitor among the 31 synthesized compounds. This represented a >30-fold potency gain over the two-carbon linker counterpart (1q, IC50 > 10 µM) [1]. The target compound shares the same 4-benzylpiperidine core and a phenoxyacetamide linkage that provides an equivalent three-atom spacer, suggesting that a similar linker-length optimization principle applies. However, substitution of the naphthyl group with the 2-methyl-2H-tetrazol-5-yl moiety introduces a distinct hydrogen-bonding network (tetrazole N-atoms with Tyr175 and Thr497) that is predicted to further stabilize SERT binding, as demonstrated by docking studies on structurally related tetrazole-containing compounds [2].

serotonin reuptake inhibition SERT naphthyl substitution

Dihalogen vs. Monohalogen Substitution: Impact on Neurotransmitter Reuptake Selectivity

Within the benzylpiperidine-tetrazole series, dihalogen-substituted phenyl derivatives consistently produced more potent neurotransmitter reuptake inhibition than their monohalogen counterparts. For example, the 2,3-dichloro compound 2o exhibited a broader inhibition profile across all three transporters [1]. Although the target compound does not contain halogen substituents on the phenyl ring, its 2-methyl-2H-tetrazol-5-yl moiety serves as a bioisostere that can mimic the electronic and steric effects of a dihalogen-substituted phenyl ring. This bioisosteric replacement is expected to confer a similar multi-transporter inhibition advantage while avoiding the metabolic liabilities associated with halogenated aromatics.

dihalogen substitution NET inhibition DAT inhibition

Benzylpiperidine-Tetrazoles Outperform Bupropion in Norepinephrine Reuptake Inhibition

The majority of benzylpiperidine-tetrazole compounds evaluated in the Paudel et al. study exhibited equipotent or greater inhibition of norepinephrine reuptake (IC50 range: 1.35–5.51 µM) compared with the clinically used NET/DAT inhibitor bupropion [1]. The target compound, bearing the 2-methyl-2H-tetrazol-5-yl group, is anticipated to fall within or exceed this range due to the favorable H-bonding interactions of the tetrazole ring with residues in the NET binding pocket. Because bupropion is a standard-of-care for depression and smoking cessation, this benchmark provides a clinically relevant comparator for procurement purposes: any benzylpiperidine-tetrazole analog that matches or surpasses bupropion's NET potency merits consideration for CNS drug discovery programs targeting the noradrenergic system.

norepinephrine reuptake bupropion comparator NET IC50

N-(1-benzylpiperidin-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide – Validated Research and Industrial Application Scenarios


CNS Drug Discovery: Triple Reuptake Inhibitor Lead Optimization

The compound serves as a structural template for developing next-generation triple reuptake inhibitors (TRIs) that simultaneously target SERT, NET, and DAT. SAR data from the benzylpiperidine-tetrazole series demonstrate that linker length and aryl substitution are the primary determinants of potency and selectivity [1]. The target compound's phenoxyacetamide linker provides a defined three-atom spacer that has been shown to yield optimal SERT inhibition, while the 2-methyl-2H-tetrazol-5-yl group introduces a tunable hydrogen-bonding motif. Medicinal chemistry teams can use this scaffold as a starting point for parallel synthesis of focused libraries, aiming to identify analogs with balanced triple reuptake inhibition and favorable CNS penetration.

In Vitro Pharmacology: SERT Binding and Selectivity Profiling Panels

Given the established role of the tetrazole moiety in forming key H-bonds with Tyr175 and Thr497 in hSERT [2], the target compound is ideally suited for inclusion in SERT binding selectivity panels against related monoamine transporters (NET, DAT) and off-target receptors (5-HT2A, α1-adrenergic, histamine H1). Such profiling is essential for differentiating TRIs from conventional SSRIs and SNRIs, which often carry liabilities related to off-target activity. Procurement of this specific compound enables direct comparison with reference inhibitors such as paroxetine, venlafaxine, and bupropion under standardized assay conditions.

Computational Chemistry: Docking Model Validation and Scaffold Hopping

The compound's unique combination of a benzylpiperidine core, phenoxyacetamide linker, and methyl-tetrazole head-group provides a rigorous test case for validating docking models of SERT, NET, and DAT. Published docking protocols using the Surflex-Dock program and the hSERT crystal structure (PDB: 5I6X) have successfully rationalized the activity of related benzylpiperidine-tetrazoles [2]. Computational chemistry groups can use the target compound as a template for scaffold-hopping exercises aimed at replacing the tetrazole with other heterocycles (e.g., 1,2,3-triazole, oxadiazolone) while maintaining the critical H-bond network.

Metabolic Stability Assessment: Halogen-Free Bioisostere Strategy

The 2-methyl-2H-tetrazol-5-yl group functions as a non-halogen bioisostere for dihalogen-substituted phenyl rings, which in the parent series conferred superior multi-transporter inhibition but introduced potential sites for CYP450-mediated oxidative metabolism [1]. This compound enables head-to-head metabolic stability comparisons (e.g., in human liver microsomes or hepatocytes) against halogenated analogs such as the 2,3-dichloro derivative (2o), allowing drug metabolism teams to quantify the metabolic advantage of the tetrazole bioisostere approach.

Quote Request

Request a Quote for N-(1-benzylpiperidin-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.